molecular formula C30H48N2O2 B12597872 3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine CAS No. 648431-37-2

3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine

Cat. No.: B12597872
CAS No.: 648431-37-2
M. Wt: 468.7 g/mol
InChI Key: VQDPGKCUGQUORE-UHFFFAOYSA-N
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Description

3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of decyloxy groups and a phenyl ring in its structure makes this compound particularly interesting for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3,6-dichloropyridazine with 4-decyloxyphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine is unique due to its specific structural features, such as the presence of both decyloxy groups and a phenyl ring attached to the pyridazine core. These structural elements contribute to its distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

CAS No.

648431-37-2

Molecular Formula

C30H48N2O2

Molecular Weight

468.7 g/mol

IUPAC Name

3-decoxy-6-(4-decoxyphenyl)pyridazine

InChI

InChI=1S/C30H48N2O2/c1-3-5-7-9-11-13-15-17-25-33-28-21-19-27(20-22-28)29-23-24-30(32-31-29)34-26-18-16-14-12-10-8-6-4-2/h19-24H,3-18,25-26H2,1-2H3

InChI Key

VQDPGKCUGQUORE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCCCCCCCCC

Origin of Product

United States

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